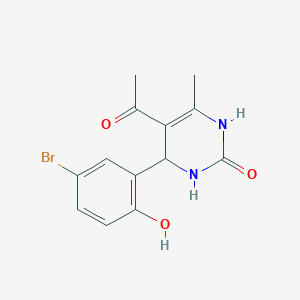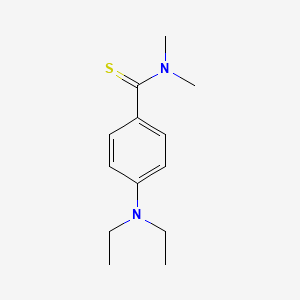![molecular formula C25H36O2 B5128761 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene], also known as MEMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEMT belongs to the family of methylenebisphenols, which are known for their antioxidant and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and Physiological Effects:
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is its high purity and stability, which make it suitable for use in lab experiments. 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are many potential future directions for 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] research. One direction is to further explore its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its potential as a sunscreen agent. Additionally, more research is needed to understand the safety and efficacy of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] in humans. Overall, 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesemethoden
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] can be synthesized through a multi-step process. The first step involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium ethoxide to produce 3-(ethoxymethyl)-2,4,5-trimethylbenzyl ethyl ether. The second step involves the reaction of this compound with formaldehyde to produce 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]. This synthesis method has been optimized to achieve high yields and purity of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene].
Wissenschaftliche Forschungsanwendungen
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as a sunscreen agent due to its UV-absorbing properties.
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-1-[[3-(ethoxymethyl)-2,4,5-trimethylphenyl]methyl]-2,4,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-9-26-14-24-18(5)16(3)11-22(20(24)7)13-23-12-17(4)19(6)25(21(23)8)15-27-10-2/h11-12H,9-10,13-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILLECUBZXENJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=CC(=C1C)CC2=C(C(=C(C(=C2)C)C)COCC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)

![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)

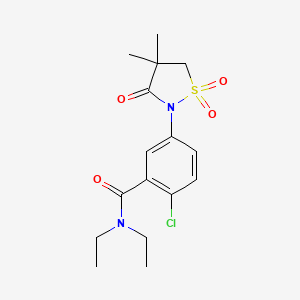
![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)
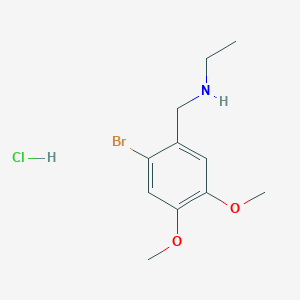

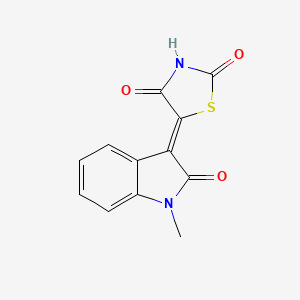
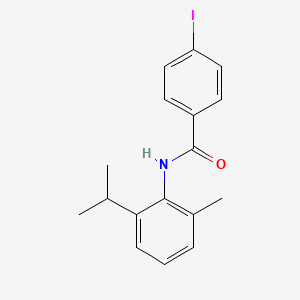
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)
